

# Davunetide's Cognitive Effects: A Comparative Analysis Against Placebo

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Davunetide** (also known as AL-108 or NAP) is an eight-amino-acid peptide derived from the activity-dependent neuroprotective protein (ADNP). It has been investigated for its potential neuroprotective and cognitive-enhancing effects in various neurodegenerative and psychiatric conditions. This guide provides an objective comparison of **davunetide**'s performance on cognitive function against placebo, supported by data from clinical trials.

## **Quantitative Data Summary**

The following tables summarize the quantitative outcomes from key clinical trials comparing **davunetide** to placebo across different patient populations.

### Table 1: Davunetide in Schizophrenia



| Parameter                            | Davunetide<br>(5 mg/day) | Davunetide<br>(30 mg/day) | Placebo   | Statistical<br>Significanc<br>e (p-value)                           | Effect Size<br>(Cohen's d)                                          |
|--------------------------------------|--------------------------|---------------------------|-----------|---------------------------------------------------------------------|---------------------------------------------------------------------|
| N                                    | 21                       | 21                        | 21        |                                                                     |                                                                     |
| Treatment<br>Duration                | 12 weeks                 | 12 weeks                  | 12 weeks  | -                                                                   |                                                                     |
| MCCB<br>Composite<br>Score<br>Change | 4.6 ± 1.7                | 3.9 ± 1.1                 | 3.2 ± 1.1 | p = 0.45 (no<br>significant<br>difference)[1]<br>[2]                | 5mg vs<br>Placebo: d =<br>0.3430mg vs<br>Placebo: d =<br>0.21[1][2] |
| UPSA Total<br>Score<br>Change        | 8.9 ± 1.6                | 4.9 ± 4.4                 | 0.3 ± 2.0 | p = 0.048<br>(significant<br>main effect of<br>treatment)[1]<br>[2] | 5mg vs<br>Placebo: d =<br>0.7430mg vs<br>Placebo: d =<br>0.48[1][2] |
| SCoRS<br>Global Rating               | -                        | -                         | -         | No significant effects observed[1]                                  | -                                                                   |

MCCB: MATRICS Consensus Cognitive Battery; UPSA: UCSD Performance-based Skills Assessment; SCoRS: Schizophrenia Cognition Rating Scale. Data from Javitt et al., 2012.

Table 2: Davunetide in Amnestic Mild Cognitive Impairment (aMCI)



| Parameter             | Davunetide (5<br>mg/day) | Davunetide (15<br>mg twice daily) | Placebo  | Key Findings                                                                                                                                                                                                              |
|-----------------------|--------------------------|-----------------------------------|----------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| N                     | 48                       | 48                                | 48       | A Phase 2 trial suggested a potential treatment benefit on attention and working memory.  [3] A re-analysis of this trial (N=144) revealed sexdependent effects.[4][5]                                                    |
| Treatment<br>Duration | 12 weeks                 | 12 weeks                          | 12 weeks | Men showed significant dosedependent improvements in delayed visual memory.[4][5] Women showed a significant improvement in semantic working memory and attention at the higher dose compared to a matched placebo.[4][5] |

Table 3: Davunetide in Progressive Supranuclear Palsy (PSP)



| Parameter          | Davunetide (30 mg<br>twice daily) | Placebo        | Statistical<br>Significance (p-<br>value)      |
|--------------------|-----------------------------------|----------------|------------------------------------------------|
| N                  | 157                               | 156            |                                                |
| Treatment Duration | 52 weeks                          | 52 weeks       | _                                              |
| Change in PSPRS    | 11.8 (median)                     | 11.8 (median)  | p = 0.41 (no<br>significant difference)<br>[6] |
| Change in SEADL    | -0.20 (median)                    | -0.20 (median) | p = 0.92 (no<br>significant difference)<br>[6] |

PSPRS: Progressive Supranuclear Palsy Rating Scale; SEADL: Schwab and England Activities of Daily Living Scale. Data from Boxer et al., 2014.

# Experimental Protocols Schizophrenia Clinical Trial (Javitt et al., 2012)

- Study Design: A 12-week, multicenter, double-blind, parallel-group, randomized clinical trial. [1]
- Participants: 63 individuals with a diagnosis of schizophrenia who were maintained on their current antipsychotic medication.[1]
- Intervention: Participants were randomized to receive intranasal davunetide at 5 mg/day, 30 mg/day, or a matching placebo.[1]
- Primary Outcome Measures:
  - MATRICS Consensus Cognitive Battery (MCCB): A comprehensive battery of tests assessing various cognitive domains.[1]
  - UCSD Performance-based Skills Assessment (UPSA): A measure of functional capacity through performance on everyday tasks.[1]



 Schizophrenia Cognition Rating Scale (SCoRS): An interview-based assessment of cognitive function.[1]



Click to download full resolution via product page

**Experimental Workflow for the Schizophrenia Trial.** 

## Progressive Supranuclear Palsy (PSP) Clinical Trial (Boxer et al., 2014)

- Study Design: A 52-week, multinational, double-blind, randomized, placebo-controlled Phase 2/3 trial.[6]
- Participants: 313 individuals with possible or probable PSP according to the modified NINDS-PSP criteria.[6]
- Intervention: Participants were randomized 1:1 to receive intranasal davunetide (30 mg twice daily) or a matching placebo.[6]
- Primary Outcome Measures:



- Progressive Supranuclear Palsy Rating Scale (PSPRS): Assesses 28 signs and symptoms of PSP across six categories.[3]
- Schwab and England Activities of Daily Living (SEADL): An 11-point scale measuring overall disability.[3]

## **Signaling Pathways and Mechanism of Action**

**Davunetide** is thought to exert its neuroprotective effects through the stabilization of microtubules, which are crucial for neuronal structure and function.[7][8] Disruption of microtubule integrity is a key pathological feature in several neurodegenerative diseases, often associated with the hyperphosphorylation and aggregation of the microtubule-associated protein tau.[8]

The proposed mechanism of action involves interaction with microtubules to prevent the formation of neurofibrillary tangles and to protect the neuronal cytoskeleton.[9] Preclinical studies suggest that **davunetide**'s neuroprotective effects may be mediated through the activation of cell survival pathways such as the PI3K/Akt and MAPK/MEK1 signaling cascades. [10] In animal models of Alzheimer's disease, **davunetide** has been shown to attenuate Aβ1-42-induced impairments in spatial memory and synaptic plasticity, potentially by enhancing the PI3K/AKT pathway.[11]





Click to download full resolution via product page

#### **Proposed Signaling Pathway of Davunetide.**

### Conclusion

Clinical trial results for **davunetide** in cognitive enhancement have been mixed. In a study on individuals with schizophrenia, **davunetide** did not produce a statistically significant improvement in the primary cognitive outcome as measured by the MCCB, although a significant effect was observed on the functional capacity measure (UPSA), particularly at the lower dose.[1][2] For patients with Progressive Supranuclear Palsy, a large Phase 2/3 trial found no difference between **davunetide** and placebo on the primary outcome measures of disease progression and activities of daily living.[6]

Conversely, a Phase 2 trial in amnestic mild cognitive impairment suggested potential benefits on attention and working memory.[3] A subsequent re-analysis of this data revealed interesting sex-dependent effects, with men showing improvements in visual memory and women in verbal



working memory and attention at higher doses.[4][5] These findings suggest that the cognitive effects of **davunetide** may be specific to certain patient populations and cognitive domains, and may also be influenced by factors such as sex. Further research would be needed to elucidate the specific contexts in which **davunetide** may offer cognitive benefits.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effect of the neuroprotective peptide davunetide (AL-108) on cognition and functional capacity in schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. Davunetide for Progressive Supranuclear Palsy: a multicenter, randomized, double-blind, placebo controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. conquermortality.com [conquermortality.com]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Critical appraisal of the role of davunetide in the treatment of progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. NAP (davunetide) provides functional and structural neuroprotection PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Davunetide improves spatial learning and memory in Alzheimer's disease-associated rats
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Davunetide's Cognitive Effects: A Comparative Analysis Against Placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669843#davunetide-s-effects-on-cognitive-function-compared-to-placebo]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com